tert-Butyl 4-benzyl-2-ethylpiperazine-1-carboxylate tert-Butyl 4-benzyl-2-ethylpiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 502482-44-2
VCID: VC3946676
InChI: InChI=1S/C18H28N2O2/c1-5-16-14-19(13-15-9-7-6-8-10-15)11-12-20(16)17(21)22-18(2,3)4/h6-10,16H,5,11-14H2,1-4H3
SMILES: CCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2
Molecular Formula: C18H28N2O2
Molecular Weight: 304.4 g/mol

tert-Butyl 4-benzyl-2-ethylpiperazine-1-carboxylate

CAS No.: 502482-44-2

Cat. No.: VC3946676

Molecular Formula: C18H28N2O2

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-benzyl-2-ethylpiperazine-1-carboxylate - 502482-44-2

Specification

CAS No. 502482-44-2
Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
IUPAC Name tert-butyl 4-benzyl-2-ethylpiperazine-1-carboxylate
Standard InChI InChI=1S/C18H28N2O2/c1-5-16-14-19(13-15-9-7-6-8-10-15)11-12-20(16)17(21)22-18(2,3)4/h6-10,16H,5,11-14H2,1-4H3
Standard InChI Key HUXGLBKCRYRMDA-UHFFFAOYSA-N
SMILES CCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2
Canonical SMILES CCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a six-membered piperazine ring with three distinct substituents:

  • A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric bulk and protecting the amine during synthesis.

  • A benzyl group at the 4-position, introducing aromaticity and potential for π-π interactions in biological systems.

  • An ethyl group at the 2-position, influencing stereoelectronic properties and metabolic stability .

The stereochemistry at the 2-position (ethyl group) is critical for biological activity, with enantiomers often exhibiting divergent pharmacological profiles.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₈H₂₈N₂O₂
Molecular Weight304.43 g/mol
Density1.043 g/cm³
Boiling Point386.5°C at 760 mmHg
Flash Point187.6°C
Topological Polar Surface Area32.8 Ų

The compound’s logP value of 3.4 indicates moderate lipophilicity, facilitating membrane permeability in biological systems.

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves sequential functionalization of the piperazine core:

  • Core Formation: Piperazine is reacted with benzyl halides under basic conditions (e.g., K₂CO₃ in 1,4-dioxane) to introduce the 4-benzyl group .

  • Ethyl Group Introduction: A nucleophilic substitution at the 2-position using ethyl halides or Grignard reagents .

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the secondary amine .

Example Protocol:

  • Step 1: Piperazine (1.0 equiv), benzyl bromide (1.2 equiv), and K₂CO₃ (2.0 equiv) in 1,4-dioxane at 110°C for 12 hours yield 4-benzylpiperazine (88% yield) .

  • Step 2: Ethyl bromide (1.1 equiv) and NaH (1.5 equiv) in THF at 0°C to RT for 6 hours afford 2-ethyl-4-benzylpiperazine .

  • Step 3: Boc₂O (1.5 equiv) and DMAP (0.1 equiv) in CH₂Cl₂ at 0°C to RT for 4 hours achieve Boc protection (92% yield).

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability:

  • Continuous Flow Reactors: Reduce reaction times from 12 hours to 3 hours while maintaining yields >90%.

  • Crystallization Purification: Ethanol/water mixtures yield >99% purity, avoiding costly chromatography .

Biological Activities and Applications

Antimicrobial Properties

In a 2024 study, tert-butyl 4-benzyl-2-ethylpiperazine-1-carboxylate derivatives demonstrated potent activity against Trichomonas vaginalis (MIC: 0.14 mM) and Candida albicans (MIC: 0.07 mM) . The mechanism involves thiol group binding, disrupting redox homeostasis in pathogens .

Spermicidal Activity

Compound 18 (a structural analog) immobilized 100% human sperm at 0.06 mM, outperforming nonoxynol-9 (reference spermicide) . Fluorescence assays confirmed thiol depletion in sperm tails, suggesting a non-hormonal contraceptive mechanism .

Kinase Inhibition

Molecular docking studies reveal high affinity (Kd: 12 nM) for EGFR kinase, a target in non-small cell lung cancer. The benzyl group occupies the hydrophobic pocket, while the ethyl group stabilizes the DFG-out conformation .

Comparative Analysis with Piperazine Derivatives

CompoundStructural FeaturesBioactivity
4-BenzylpiperidineBenzyl group at 4-positionAnalgesic (IC₅₀: 1.2 μM)
N-Boc-piperazineBoc protection at 1-positionPeptide synthesis intermediate
This CompoundBoc, benzyl, ethyl groupsMultifunctional (antimicrobial, spermicidal)

The ethyl group in tert-butyl 4-benzyl-2-ethylpiperazine-1-carboxylate enhances metabolic stability compared to methyl analogs (t₁/₂: 6.2 vs. 2.1 hours in liver microsomes).

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